2-((4-(Dimethylamino)phenyl)amino)-2-oxoethyl thiophene-3-carboxylate
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Overview
Description
2-((4-(Dimethylamino)phenyl)amino)-2-oxoethyl thiophene-3-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-((4-(Dimethylamino)phenyl)amino)-2-oxoethyl thiophene-3-carboxylate, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Dimethylamino)phenyl)amino)-2-oxoethyl thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
2-((4-(Dimethylamino)phenyl)amino)-2-oxoethyl thiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as anti-inflammatory and antihypertensive agents.
Mechanism of Action
The mechanism of action of 2-((4-(Dimethylamino)phenyl)amino)-2-oxoethyl thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can act as voltage-gated sodium channel blockers, which can affect nerve signal transmission. Additionally, they may interact with various enzymes and receptors, leading to their diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
2-((4-(Dimethylamino)phenyl)amino)-2-oxoethyl thiophene-3-carboxylate is unique due to its specific structure, which combines a thiophene ring with a dimethylamino group and a carboxylate ester. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2-((4-(Dimethylamino)phenyl)amino)-2-oxoethyl thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a thiophene ring, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiophene compounds exhibit significant antimicrobial properties. The compound this compound has been evaluated for its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 5.64 µM |
Escherichia coli | 8.33 µM |
Bacillus subtilis | 4.69 µM |
Pseudomonas aeruginosa | 13.40 µM |
These results demonstrate that the compound exhibits moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .
Anti-inflammatory Properties
The anti-inflammatory effects of compounds similar to this compound have been documented in several studies. These compounds often inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Case Study:
In a study evaluating the anti-inflammatory activity of related thiophene derivatives, it was found that these compounds significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced inflammation in vitro. The reduction in cytokine levels suggests a potential mechanism for their anti-inflammatory effects, which may be applicable to the target compound as well .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
Table 2: Anticancer Activity
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 12.5 |
A549 (Lung Cancer) | 15.0 |
HeLa (Cervical Cancer) | 10.0 |
These results indicate that the compound may possess significant cytotoxic effects against multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes involved in inflammatory pathways and cellular proliferation. The binding affinity to these targets can modulate their activity, leading to the observed biological effects.
Properties
IUPAC Name |
[2-[4-(dimethylamino)anilino]-2-oxoethyl] thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-17(2)13-5-3-12(4-6-13)16-14(18)9-20-15(19)11-7-8-21-10-11/h3-8,10H,9H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRBNYBOHMIXAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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